3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one
CAS No.: 192318-32-4
Cat. No.: VC11628662
Molecular Formula: C11H11F3N2O2
Molecular Weight: 260.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192318-32-4 |
|---|---|
| Molecular Formula | C11H11F3N2O2 |
| Molecular Weight | 260.21 g/mol |
| IUPAC Name | 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C11H11F3N2O2/c12-11(13,14)18-8-3-1-2-7(6-8)16-5-4-9(15)10(16)17/h1-3,6,9H,4-5,15H2 |
| Standard InChI Key | PTBTWPGLOSJWMS-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)C1N)C2=CC(=CC=C2)OC(F)(F)F |
| Canonical SMILES | C1CN(C(=O)C1N)C2=CC(=CC=C2)OC(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one features a five-membered pyrrolidinone ring (a lactam) substituted at the 1-position with a 3-(trifluoromethoxy)phenyl group and at the 3-position with an amino group. The trifluoromethoxy (-OCF₃) moiety introduces strong electron-withdrawing effects, while the amino group enhances hydrogen-bonding potential.
Key Structural Features:
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Pyrrolidinone core: Provides a rigid, nitrogen-containing heterocyclic framework.
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3-(Trifluoromethoxy)phenyl group: Enhances metabolic stability and lipophilicity due to the trifluoromethoxy substituent.
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Amino group: Serves as a site for chemical derivatization or intermolecular interactions in biological systems.
Molecular Formula and Weight
The molecular formula is deduced as C₁₁H₁₁F₃N₂O₂, with a calculated molecular weight of 260.21 g/mol. This aligns with related pyrrolidinone derivatives, such as 3-amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one (C₁₁H₁₁F₃N₂O, 244.21 g/mol), differing primarily in the substitution pattern of the aryl group.
Comparative Molecular Data:
| Property | 3-Amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one | 3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
|---|---|---|
| Molecular Formula | C₁₁H₁₁F₃N₂O₂ | C₁₁H₁₁F₃N₂O |
| Molecular Weight (g/mol) | 260.21 (calculated) | 244.21 |
| Substituents | 3-OCF₃ phenyl, 3-amino | 2-CF₃ phenyl, 3-amino |
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
The synthesis of 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one may involve the following key steps:
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Formation of the pyrrolidinone ring: Achieved via cyclization of γ-amino acids or intramolecular lactamization.
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Introduction of the 3-(trifluoromethoxy)phenyl group: Likely through nucleophilic substitution or transition-metal-catalyzed coupling reactions.
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Functionalization at the 3-position: Installation of the amino group via reductive amination or protection/deprotection strategies.
Proposed Synthetic Route
A plausible pathway draws inspiration from methods used for analogous compounds :
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Step 1: React 3-(trifluoromethoxy)aniline with a γ-keto ester under acidic conditions to form a Schiff base intermediate.
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Step 2: Cyclize the intermediate via heating or microwave irradiation to construct the pyrrolidinone core.
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Step 3: Introduce the amino group at position 3 through selective reduction of a nitro precursor or via enzymatic amination.
Critical Reaction Parameters:
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Solvent system: Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
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Catalysts: Lewis acids (e.g., ZnCl₂) or organocatalysts for enantioselective synthesis .
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Temperature: Controlled heating (80–120°C) to prevent decomposition of the trifluoromethoxy group.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
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Solubility: Moderate lipophilicity (logP ≈ 2.5) due to the trifluoromethoxy group, with limited aqueous solubility.
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Melting point: Estimated 150–170°C based on analogs.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the lactam ring.
Spectroscopic Characterization
Hypothetical data inferred from related structures :
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¹H NMR:
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δ 6.8–7.5 ppm (aromatic protons from the phenyl group).
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δ 3.5–4.2 ppm (pyrrolidinone ring protons).
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δ 1.8–2.5 ppm (NH₂ group, broad singlet).
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¹⁹F NMR: δ -58 ppm (trifluoromethoxy group).
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IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch).
| Compound | Target | EC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-Amido-3-aryl-piperidine | GlyT1 | 0.025–1.67 | |
| Meppep C-11 | Cannabinoid receptors | N/A |
Material Science Applications
The trifluoromethoxy group’s electron-deficient nature could make the compound useful in:
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Polymer chemistry: As a monomer for high-performance fluoropolymers.
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Coordination chemistry: Ligand design for transition-metal catalysts.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Ensuring precise substitution at the 3-position of the pyrrolidinone ring.
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Stability of the trifluoromethoxy group: Avoiding cleavage under reaction conditions.
Research Opportunities
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